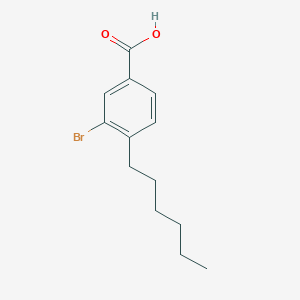
7-Chloro-6-fluoro-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-6-fluoro-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylic acid is a synthetic organic compound belonging to the quinolone class. Quinolones are known for their broad-spectrum antibacterial properties, and this compound is no exception. It is characterized by the presence of a chloro and fluoro substituent on the quinoline ring, which enhances its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-6-fluoro-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of a suitable quinoline derivative.
Halogenation: Introduction of the chloro and fluoro groups is achieved through halogenation reactions using reagents like chlorine and fluorine sources.
Alkyne Addition: The prop-2-yn-1-yl group is introduced via an alkyne addition reaction, often using propargyl bromide.
Oxidation: The final step involves oxidation to form the 4-oxo group, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Purification: Advanced purification techniques like recrystallization and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-6-fluoro-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinoline ring or the carboxylic acid group.
Substitution: Halogen substituents can be replaced with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines, thiols.
Major Products
Oxidation Products: Introduction of hydroxyl or carbonyl groups.
Reduction Products: Formation of alcohols or amines.
Substitution Products: Derivatives with different substituents replacing the halogens.
Scientific Research Applications
7-Chloro-6-fluoro-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antibacterial properties and potential as a therapeutic agent.
Medicine: Investigated for its efficacy against various bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, it prevents the supercoiling of DNA, leading to bacterial cell death. The presence of chloro and fluoro groups enhances its binding affinity and potency.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another quinolone with similar antibacterial properties.
Levofloxacin: Known for its broad-spectrum activity.
Norfloxacin: Used for urinary tract infections.
Uniqueness
7-Chloro-6-fluoro-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substituents, which confer enhanced biological activity and specificity. Its structure allows for targeted interactions with bacterial enzymes, making it a potent antibacterial agent.
Properties
CAS No. |
134478-75-4 |
|---|---|
Molecular Formula |
C13H7ClFNO3 |
Molecular Weight |
279.65 g/mol |
IUPAC Name |
7-chloro-6-fluoro-4-oxo-1-prop-2-ynylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C13H7ClFNO3/c1-2-3-16-6-8(13(18)19)12(17)7-4-10(15)9(14)5-11(7)16/h1,4-6H,3H2,(H,18,19) |
InChI Key |
IEVUQFZEDWGPAQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1C=C(C(=O)C2=CC(=C(C=C21)Cl)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


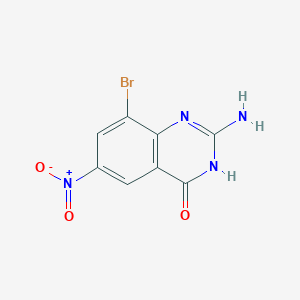
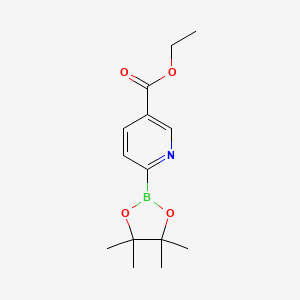
![9-(Naphthalen-2-yl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B11843368.png)



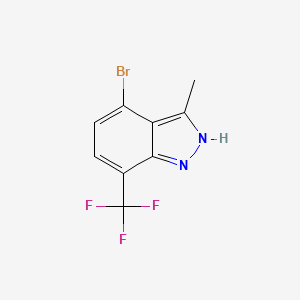
![3-Methyl-1-phenyl-1H-pyrazolo[4,3-c]quinolin-4(5H)-one](/img/structure/B11843395.png)
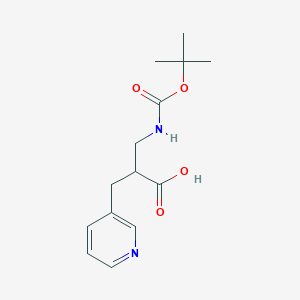

![9-Bromo-6H-benzofuro[2,3-b]indole](/img/structure/B11843407.png)
![6-Fluoro-1-iodo-3-methylimidazo[1,5-A]pyridine](/img/structure/B11843409.png)
